N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine
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Overview
Description
(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine is an organic compound featuring a pyrazole ring substituted with chlorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be substituted with chlorine atoms at the 4 and 5 positions.
Methylation: The methyl group is introduced via methylation of the pyrazole ring, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine, such as dimethylamine.
Industrial Production Methods
In an industrial setting, the production of (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine would likely involve continuous flow processes to optimize yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and can be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine can be used in the synthesis of agrochemicals, dyes, and polymers. Its derivatives may exhibit properties useful in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The chlorine atoms and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4,5-dichloropyrazol-1-yl)amine: Similar structure but lacks the aminomethyl group.
4,5-dichloro-1-methyl-1H-pyrazole: Lacks the aminomethyl group entirely.
1-methyl-3-(4,5-dichloropyrazol-1-yl)methanol: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine is unique due to the presence of both chlorine atoms and the aminomethyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C6H9Cl2N3 |
---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
1-(4,5-dichloro-1-methylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9Cl2N3/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3H2,1-2H3 |
InChI Key |
BZCOKHMJGURDCV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C(=C1Cl)Cl)C |
Origin of Product |
United States |
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